Diarylanilide Yellow

Description

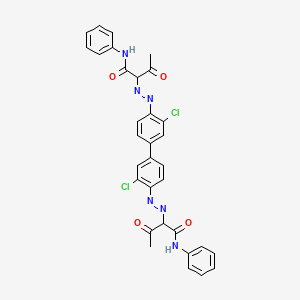

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26Cl2N6O4/c1-19(41)29(31(43)35-23-9-5-3-6-10-23)39-37-27-15-13-21(17-25(27)33)22-14-16-28(26(34)18-22)38-40-30(20(2)42)32(44)36-24-11-7-4-8-12-24/h3-18,29-30H,1-2H3,(H,35,43)(H,36,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCOVOVCHIHPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26Cl2N6O4 | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021451, DTXSID70859966 | |

| Record name | C.I. Pigment Yellow 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-{(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[(E)-diazene-2,1-diyl]}bis(3-oxo-N-phenylbutanamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diarylanilide yellow is an odorless fine yellow powder. (NTP, 1992), Dry Powder; Liquid, Other Solid; Water or Solvent Wet Solid, Yellow odorless solid; [CAMEO] Yellow powder; [MSDSonline] | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 12 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.22 (NTP, 1992) - Denser than water; will sink | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

A yellow diazo pigment. | |

CAS No. |

6358-85-6, 86349-57-7 | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pigment Yellow 12 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Yellow 12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 2,2'-((3,3'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-oxo-N-phenyl-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzidine Yellow | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIDINE YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N52TUS5TRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. PIGMENT YELLOW 12 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

593 to 608 °F (decomposes) (NTP, 1992), 320 °C | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. PIGMENT YELLOW 12 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Diarylanilide Yellow Pigments: Identification, Properties, and Synthesis

This in-depth guide serves as a critical resource for researchers, scientists, and professionals in drug development and materials science, providing a detailed exploration of Diarylanilide Yellow pigments. This document moves beyond a simple recitation of facts to offer a synthesized understanding grounded in scientific principles and practical application. We will delve into the core chemical identities, synthesis methodologies, physicochemical properties, and toxicological profiles of key members of this important class of organic pigments.

Introduction to the this compound Class

Diarylanilide Yellows are a major class of disazo organic pigments, widely utilized for their bright yellow to reddish-yellow hues and strong color strength.[1] First synthesized in 1911, they became commercially significant in the 1930s.[2] These pigments are derivatives of 3,3'-dichlorobenzidine, a key intermediate that forms the backbone of the molecule.[3][4] The general synthesis involves the tetra-azotization of 3,3'-dichlorobenzidine followed by coupling with two equivalents of an acetoacetanilide derivative.[5][6] The specific acetoacetanilide used determines the final properties and shade of the pigment.

From a structural standpoint, X-ray crystallography has revealed that diarylide yellows exist predominantly in the bis(keto-hydrazone) tautomeric form, rather than the true diazo form often depicted in simpler chemical drawings. This structural nuance is critical to understanding their stability and color properties.

The industrial importance of these pigments is underscored by their widespread use in printing inks, plastics, coatings, and rubber.[1][7] However, a key consideration in their application is their thermal stability. Above 200°C, there is evidence of thermal decomposition, which can lead to the cleavage of the molecule and the potential release of 3,3'-dichlorobenzidine, a classified carcinogen.[3][8][9] This factor necessitates careful consideration of processing temperatures when incorporating these pigments into various materials.

Identification and Core Properties of Key Diarylanilide Yellows

The subtle variations in the acetoacetanilide coupling component give rise to a range of this compound pigments with distinct CAS numbers and properties. Below is a detailed breakdown of some of the most commercially significant members of this family.

| Pigment Name | C.I. Name | CAS Number | Molecular Formula | Key Properties | Shade |

| Diarylide Yellow | Pigment Yellow 12 | 6358-85-6 | C₃₂H₂₆Cl₂N₆O₄ | High tinting strength, good dispersibility, moderate lightfastness.[10] | Greenish-Yellow[10] |

| Diarylide Yellow | Pigment Yellow 13 | 5102-83-0 | C₃₆H₃₄Cl₂N₆O₄ | Good lightfastness and solvent resistance, semi-transparent.[11] | Reddish-Yellow |

| Diarylide Yellow | Pigment Yellow 14 | 5468-75-7 | C₃₄H₃₀Cl₂N₆O₄ | Good color strength, good resistance to solvents and overpainting.[12] | Mid-shade Yellow[12] |

| Diarylide Yellow | Pigment Yellow 17 | 4531-49-1 | C₃₄H₃₀Cl₂N₆O₆ | Good lightfastness and transparency.[7] | Greenish-Yellow[7] |

| Diarylide Yellow | Pigment Yellow 83 | 5567-15-7 | C₃₆H₃₂Cl₄N₆O₈ | Excellent lightfastness, heat resistance, and solvent resistance.[13][14] | Reddish-Yellow[13] |

Synthesis of this compound Pigments: A Step-by-Step Protocol

The synthesis of this compound pigments follows a general two-step process: the diazotization of 3,3'-dichlorobenzidine and the subsequent coupling reaction with an acetoacetanilide derivative. The following protocol provides a detailed methodology for the laboratory-scale synthesis of Pigment Yellow 83, which can be adapted for other diarylide yellows by substituting the appropriate coupling component.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound pigments.

Experimental Protocol for the Synthesis of Pigment Yellow 83 (C.I. 21108)

This protocol is based on established chemical principles for azo pigment synthesis.[13][15]

Materials:

-

3,3'-Dichlorobenzidine (DCB)

-

2,5-Dimethoxy-4-chloroacetoacetanilide (Coupling Component)

-

Hydrochloric Acid (37%)

-

Sodium Nitrite

-

Sodium Hydroxide

-

Sodium Acetate

-

Deionized Water

-

Ice

Procedure:

Part A: Diazotization of 3,3'-Dichlorobenzidine

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,3'-dichlorobenzidine in deionized water and concentrated hydrochloric acid. The molar ratio of DCB to HCl should be approximately 1:2.5.

-

Cool the suspension to 0-5°C using an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite in deionized water. The molar ratio of sodium nitrite to DCB should be approximately 2:1.

-

Add the sodium nitrite solution dropwise to the DCB suspension over a period of 30-60 minutes, maintaining the temperature between 0-5°C.

-

After the addition is complete, continue stirring for an additional 30 minutes at the same temperature to ensure complete diazotization. The resulting solution is the tetrazotized 3,3'-dichlorobenzidine.

Part B: Preparation of the Coupling Component Solution

-

In a separate beaker, dissolve the 2,5-dimethoxy-4-chloroacetoacetanilide in a dilute aqueous solution of sodium hydroxide with stirring. The amount of coupling component should be in a slight molar excess to the DCB (approximately 2.1:1).

-

Cool the resulting solution to 10-15°C.

Part C: The Coupling Reaction

-

Slowly add the cold tetrazotized 3,3'-dichlorobenzidine solution to the coupling component solution with vigorous stirring.

-

During the addition, maintain the pH of the reaction mixture between 4.5 and 5.5 by adding a solution of sodium acetate as a buffer.

-

The coupling reaction is typically rapid, and the yellow pigment will precipitate out of the solution.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

Part D: Isolation and Purification

-

Heat the pigment slurry to 80-90°C and hold for 1 hour to promote particle growth and improve filterability.

-

Allow the slurry to cool to room temperature and then filter the pigment using a Buchner funnel.

-

Wash the filter cake thoroughly with deionized water until the filtrate is neutral and free of chloride ions (tested with silver nitrate solution).

-

Dry the pigment in an oven at 60-80°C to a constant weight.

-

The dried pigment can then be pulverized to a fine powder.

Analytical Characterization of Diarylanilide Yellows

A thorough characterization of this compound pigments is essential to ensure their quality and performance. A combination of spectroscopic and chromatographic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound pigments and for detecting the presence of unreacted starting materials or by-products, such as primary aromatic amines.[16]

A Generalized HPLC Method:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Detection: A diode-array detector (DAD) is highly effective for monitoring the elution of the pigment and any impurities, providing spectral information for identification.

-

Sample Preparation: The pigment is typically dissolved in a suitable organic solvent, such as dimethylformamide or N-methyl-2-pyrrolidone, and then diluted with the mobile phase.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the structural confirmation of this compound pigments. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.

Expected Characteristic Peaks:

-

N-H stretching: Around 3200-3400 cm⁻¹ from the amide groups.

-

C=O stretching: Strong absorptions around 1650-1690 cm⁻¹ corresponding to the amide and keto carbonyl groups.

-

Azo (-N=N-) stretching: This bond often shows a weak to medium intensity band in the region of 1400-1500 cm⁻¹.

-

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-Cl stretching: In the lower frequency region, typically below 800 cm⁻¹.

Toxicological Profile and Safety Considerations

The toxicological profile of this compound pigments is a critical aspect for their safe handling and application.

General Toxicity

This compound pigments are generally considered to have low acute toxicity and are not classified as skin or eye irritants under normal handling conditions.[17][18] They have very low solubility in water and biological fluids, which limits their systemic absorption.[19][20] Studies have shown that after ingestion, the vast majority of these pigments are excreted unchanged.[20] Long-term feeding studies in rodents with Pigment Yellow 12 and 83 showed no evidence of carcinogenicity.[20]

Thermal Decomposition and 3,3'-Dichlorobenzidine

A significant safety concern arises from the thermal decomposition of this compound pigments at temperatures exceeding 200°C.[3][9] This decomposition can lead to the cleavage of the azo linkages and the release of 3,3'-dichlorobenzidine (DCB), a known human carcinogen.[3][8]

Sources

- 1. Preparation and characterization of encapsulated C.I. pigment yellow 12 - European Coatings [european-coatings.com]

- 2. naturalpigments.eu [naturalpigments.eu]

- 3. Diarylide pigment - Wikipedia [en.wikipedia.org]

- 4. US5151129A - Process for the production of pigments in the presence of an azo dyestuff - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US8034174B2 - Diarylide yellow pigments - Google Patents [patents.google.com]

- 7. Pigment Yellow 17 - SY Chemical Co., Ltd. [sypigment.com]

- 8. PlumX [plu.mx]

- 9. artspectrum.com.au [artspectrum.com.au]

- 10. crownpigment.com [crownpigment.com]

- 11. CN103387752A - Preparation technology of P.Y.13 permanent yellow pigment - Google Patents [patents.google.com]

- 12. JP2002363433A - Pigment Yellow 14 Production Method and Use Thereof - Google Patents [patents.google.com]

- 13. Page loading... [guidechem.com]

- 14. chsopensource.org [chsopensource.org]

- 15. CN101381527B - Method for preparing pigment yellow - Google Patents [patents.google.com]

- 16. US20110061564A1 - Diarylide Yellow Pigments - Google Patents [patents.google.com]

- 17. langridgecolours.com [langridgecolours.com]

- 18. artspectrum.com.au [artspectrum.com.au]

- 19. canada.ca [canada.ca]

- 20. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Introduction: The Diarylanilide Class of High-Performance Pigments

An In-Depth Technical Guide to the Synthesis and Chemical Structure of Diarylanilide Yellow Pigments

This compound pigments, also known as diarylide or benzidine yellows, represent a significant class of synthetic organic disazo pigments.[1] First synthesized in 1911 and commercialized in the 1930s, they have become indispensable colorants, particularly in the printing ink industry, where they are valued for their bright, clean yellow shades, high tinting strength, and good stability.[1][2] Their applications also extend to the coloration of plastics, rubbers, and coatings.

From a chemical standpoint, these pigments are complex disazo compounds. Their synthesis is a multi-step process, fundamentally involving the reaction of a doubly diazotized (tetrazotized) aromatic diamine, typically a derivative of 3,3'-dichlorobenzidine, with two equivalents of an acetoacetanilide coupling component.[1] The versatility of this chemical framework allows for a wide range of yellow to reddish-yellow shades, with performance characteristics like lightfastness, heat stability, and solvent resistance being finely tuned through judicious selection of substituents on both the diamine and the coupler moieties.[3] This guide provides a detailed exploration of the chemical structure, synthesis, and structure-property relationships that define this important class of pigments.

PART 1: The Core Chemical Structure: Beyond the Azo Form

The generalized structure of a this compound pigment is built from two primary components: a central biphenyl diamine unit and two flanking acetoacetarylide units. While commonly depicted in the diazo (-N=N-) form for simplicity, extensive analytical evidence, particularly from X-ray crystallography, has definitively shown that these molecules exist predominantly in the more stable bis-keto-hydrazone tautomeric form in the solid state.[4][5][6] This structural nuance is critical for understanding the pigment's properties, including its color and stability.

The keto-hydrazone form is stabilized by extensive intramolecular hydrogen bonding between the hydrazone proton (N-H) and the adjacent carbonyl oxygen (C=O), creating a six-membered pseudo-ring.[4][7] This arrangement contributes to the molecule's planarity and rigidity, which are key factors in its pigmentary performance.

The specific properties of each pigment are dictated by the substituents (R, R', and R'') on the aromatic rings. For instance, Pigment Yellow 13 is derived from 3,3'-dichlorobenzidine and two equivalents of acetoacet-m-xylidide (AAMX).[3] In contrast, the high-performance Pigment Yellow 83 uses the same diamine but employs 4-chloro-2,5-dimethoxy-acetoacetanilide (AADMCA) as the coupling component, resulting in superior lightfastness and heat resistance.[2][3]

PART 2: The Synthetic Pathway: A Step-by-Step Protocol

The synthesis of this compound pigments is a classic example of azo chemistry, executed in a multi-stage process designed to control the formation of the large, insoluble pigment molecule.[4] The overall process can be broken down into three core stages: tetrazotization of the diamine, preparation of the coupling component solution, and the final coupling reaction.

Experimental Protocol: Synthesis of C.I. Pigment Yellow 13

This protocol provides a representative methodology for the synthesis of Pigment Yellow 13.

Stage 1: Tetrazotization of 3,3'-Dichlorobenzidine (DCB)

-

Causality: The tetrazotization converts the two primary amine groups of DCB into highly reactive tetrazo salts. This reaction must be conducted at low temperatures (0-5°C) as diazonium salts are thermally unstable and can decompose, leading to impurities and reduced yield. An excess of mineral acid is used to maintain a low pH, preventing premature coupling of the diazonium salt with unreacted diamine.

-

Methodology:

-

Charge a reaction vessel with a calculated amount of water and concentrated hydrochloric acid.

-

Cool the acid solution to 0-5°C using an ice bath.

-

Slowly add 1 mole equivalent of 3,3'-dichlorobenzidine (DCB) to the cold acid solution with vigorous stirring to form a fine slurry of the diamine hydrochloride salt.

-

Prepare a solution of sodium nitrite (slightly over 2 mole equivalents) in water.

-

Add the sodium nitrite solution subsurface to the DCB slurry over 60-90 minutes, ensuring the temperature is strictly maintained between 0-5°C.

-

After the addition is complete, continue stirring for an additional 30-60 minutes.

-

Test for a slight excess of nitrous acid using starch-iodide paper (a positive test, indicated by a blue-black color, confirms complete diazotization). The resulting clear, yellowish solution is the tetrazo salt of DCB.

-

Stage 2: Preparation of the Coupling Component Solution

-

Causality: The acetoacetanilide coupling component is typically insoluble in acidic or neutral water. It is dissolved in a stoichiometric amount of aqueous sodium hydroxide to form the water-soluble sodium salt of its enol tautomer. This deprotonation activates the methylene carbon for the subsequent electrophilic attack by the diazonium ion.

-

Methodology:

-

In a separate vessel, charge water and 2 mole equivalents of sodium hydroxide.

-

With stirring, add 2 mole equivalents of N-(2,4-dimethylphenyl)-3-oxobutanamide (AAMX).

-

Gently warm the mixture if necessary to achieve complete dissolution, then cool back to room temperature. The solution should be clear.

-

Stage 3: The Coupling Reaction

-

Causality: This is the pigment-forming step. The electrophilic tetrazo salt reacts with two equivalents of the nucleophilic enolate of the coupling component. The reaction is highly pH-dependent. An acidic pH is required for the electrophilic character of the diazonium ion, but an alkaline environment is needed for the coupler to be in its active enolate form. Therefore, the reaction is typically carried out in a buffered system (e.g., using sodium acetate) to maintain a weakly acidic pH (4.5-6.0), providing a compromise that allows the reaction to proceed efficiently.

-

Methodology:

-

To the coupling component solution, add a buffering agent such as acetic acid or a surfactant if required to control particle size.

-

Cool the coupler solution to 10-15°C.

-

Slowly add the cold tetrazo salt solution from Stage 1 to the coupler solution over 2-3 hours with high-speed stirring.

-

Maintain the pH of the reaction mixture within the range of 4.5-5.5 by concurrently adding a dilute sodium hydroxide or sodium acetate solution as needed.

-

After the addition is complete, the temperature may be slowly raised to 40-50°C and held for 1-2 hours to ensure the reaction goes to completion and to initiate crystal growth.

-

The formation of a thick, yellow slurry indicates the precipitation of the insoluble pigment.

-

Stage 4: Pigment Isolation and Finishing

-

Causality: The crude pigment slurry must be purified and conditioned to develop its final pigmentary properties. Washing removes residual salts and unreacted starting materials, which can negatively impact performance. Drying and milling are critical for achieving the desired particle size distribution, which directly influences color strength, opacity, and dispersibility.

-

Methodology:

-

Filter the pigment slurry and wash the filter cake thoroughly with water until the filtrate is free of chloride ions (test with silver nitrate solution).

-

Dry the pigment in an oven at 60-80°C.

-

The dried pigment is then mechanically milled or ground to break down agglomerates and achieve the target particle size for its intended application.

-

PART 3: Structure-Property Relationships and Performance

The commercial success of Diarylanilide Yellows lies in the ability to modify their molecular structure to achieve a wide range of performance characteristics.

| Pigment Name | C.I. Name | Diamine Component | Coupling Component | Key Properties & Rationale |

| Diarylide Yellow G | Pigment Yellow 12 | 3,3'-Dichlorobenzidine | Acetoacetanilide | Greenish-yellow shade. Lower solvent and migration resistance compared to others due to the simpler coupler.[8] |

| Diarylide Yellow GR | Pigment Yellow 13 | 3,3'-Dichlorobenzidine | Acetoacet-m-xylidide (AAMX) | Medium yellow shade. The methyl groups on the coupler increase molecular weight and improve solvent and migration resistance over PY 12. |

| Diarylide Yellow 2G | Pigment Yellow 14 | 3,3'-Dichlorobenzidine | Acetoacet-o-toluidide | Greener shade than PY 13. The position of the methyl group influences the crystal packing and electronic structure. |

| Diarylide Yellow HR | Pigment Yellow 83 | 3,3'-Dichlorobenzidine | 4-Chloro-2,5-dimethoxyacetoacetanilide (AADMCA) | Reddish-yellow shade. Considered a high-performance pigment with excellent lightfastness, heat stability, and migration resistance. The electron-withdrawing chloro and electron-donating methoxy groups on the coupler enhance molecular stability.[2][9] |

Solid Solutions: A powerful technique for fine-tuning properties involves using a mixture of two or more different coupling components during the synthesis.[3] This results in a product containing a mix of symmetric and asymmetric pigment molecules that co-crystallize to form a "solid solution."[10] This approach can yield pigments with unique shades and improved performance profiles that are not achievable with a single coupler.

PART 4: Safety and Environmental Considerations

While this compound pigments themselves are considered to have low toxicity due to their very low solubility, a significant concern is their potential thermal decomposition.[1][11] At processing temperatures above 200°C, which can be encountered in some plastics applications, they can degrade to regenerate the aromatic amines from which they were synthesized.[1][12] In the case of most common diarylides, this can release 3,3'-dichlorobenzidine, a known animal carcinogen.[1] Therefore, it is crucial for users to be aware of the thermal limits of each specific pigment and to ensure that processing temperatures remain safely below the decomposition threshold.

References

-

Ataman Kimya. PIGMENT YELLOW 13. [Online] Available at: [Link]

- Google Patents. US20110061564A1 - Diarylide Yellow Pigments.

-

Wikipedia. Diarylide pigment. [Online] Available at: [Link]

-

ResearchGate. The crystal and molecular structures of three diarylide yellow pigments, C. I. Pigments Yellow 13, 14 and 63. [Online] Available at: [Link]

-

ResearchGate. The crystal and molecular structure of C.I. Pigment Yellow 83, a superior performance Diarylide Yellow pigment. [Online] Available at: [Link]

-

Jackson's Art Blog. Pigment Colour Index: Yellow Pigments. [Online] Available at: [Link]

-

PubChem. Diarylide Yellow. [Online] Available at: [Link]

-

ResearchGate. The crystal structure of C.I. Pigment Yellow 12. [Online] Available at: [Link]

-

Natural Pigments. Diarylide Yellow Dispersion. [Online] Available at: [Link]

-

Natural Pigments. Rublev Colours Diarylide Yellow Pigment. [Online] Available at: [Link]

-

Qualitron Chemicals. Pigment Yellow 13 Manufacturer for Plastics, Inks & Paints. [Online] Available at: [Link]

-

DCL Corporation. 2413 Diarylide Yellow 13. [Online] Available at: [Link]

- Google Patents. CN105647222A - Preparation method of C.I. pigment yellow 83.

-

Heriot-Watt Research Portal. The crystal and molecular structure of C.I. Pigment Yellow 83, a superior performance Diarylide Yellow pigment. [Online] Available at: [Link]

-

Ataman Kimya. PIGMENT YELLOW 83. [Online] Available at: [Link]

-

Idyll Sketching. Color Spotlight: Diarylide Yellow (PY83). [Online] Available at: [Link]

-

ResearchGate. Crystal structure and tautomerism of Pigment Yellow 138 determined by X-ray powder diffraction and solid-state NMR. [Online] Available at: [Link]

- Google Patents. US8034174B2 - Diarylide yellow pigments.

-

Natural Pigments. Rublev Colours Diarylide Yellow Pigment. [Online] Available at: [Link]

-

SY Chemical Co., Ltd. Pigment Yellow 83. [Online] Available at: [Link]

-

SY Chemical Co., Ltd. Pigment Yellow 13. [Online] Available at: [Link]

-

Cangzhou Xincheng Weiye Chemical Co., Ltd. PIGMENT YELLOW 83 – Introduction and Application. [Online] Available at: [Link]

-

MDPI. Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. [Online] Available at: [Link]

-

ResearchGate. Synthesis and evaluation of organic pigments. 4. New monoarylide and diarylide pigments. [Online] Available at: [Link]

-

Molbase. Pigment Yellow 13. [Online] Available at: [Link]

-

Hengyi Technology. Pigment Yellow 12 for Ink and Plastics. [Online] Available at: [Link]

Sources

- 1. Diarylide pigment - Wikipedia [en.wikipedia.org]

- 2. chsopensource.org [chsopensource.org]

- 3. US20110061564A1 - Diarylide Yellow Pigments - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 7. Pigment Yellow 13 | 5102-83-0 | FP41687 | Biosynth [biosynth.com]

- 8. hengyitek.com [hengyitek.com]

- 9. Pigment Yellow 83 - SY Chemical Co., Ltd. [sypigment.com]

- 10. US8034174B2 - Diarylide yellow pigments - Google Patents [patents.google.com]

- 11. langridgecolours.com [langridgecolours.com]

- 12. pigments.com [pigments.com]

Spectroscopic analysis of Diarylanilide Yellow compounds

An In-depth Technical Guide to the Spectroscopic Analysis of Diarylanilide Yellow Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the core spectroscopic techniques essential for the characterization of this compound compounds. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the practical application and theoretical underpinnings of key analytical methodologies. We will move beyond procedural lists to explain the causal relationships behind experimental choices, ensuring a robust and validated approach to the analysis of these complex organic pigments.

Introduction to Diarylanilide Yellows

Diarylanilide yellows are a significant class of organic pigments known for their brilliant color, high tinting strength, and good lightfastness. Chemically, they are characterized by a central biphenyl core linked to two acetoacetanilide moieties through azo groups (-N=N-). The specific substituents on the phenyl and anilide rings dictate the precise color, solubility, and other physicochemical properties of the pigment. Given their widespread use in printing inks, plastics, and coatings, rigorous analytical characterization is paramount for quality control, new product development, and regulatory compliance. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into molecular structure, purity, and stability.

Foundational Spectroscopic Techniques

The comprehensive analysis of a this compound compound typically involves a suite of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous identification and characterization. The primary techniques employed are:

-

UV-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions and understand the color properties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

UV-Visible Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for characterizing the chromophoric system of diarylanilide yellows. The absorption of UV and visible light excites electrons to higher energy states, and the wavelengths at which these absorptions occur are directly related to the electronic structure of the molecule.

Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 1-5 mg of the this compound pigment.

-

Dissolve the sample in a suitable solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to a final concentration of 10-50 µg/mL. Complete dissolution is critical for accurate measurements.

-

Prepare a blank solution using the same solvent.

-

-

Instrumentation and Measurement:

-

Use a double-beam UV-Vis spectrophotometer.

-

Record the spectrum from 200 to 800 nm.

-

Baseline the instrument with the blank solution before measuring the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Calculate the molar absorptivity (ε) if the concentration is known precisely.

-

Interpretation of Results

Diarylanilide yellows typically exhibit strong absorption bands in the visible region (400-500 nm), which are responsible for their characteristic yellow color. These absorptions are attributed to π → π* transitions within the extensive conjugated system of the molecule. The position of the λmax can be influenced by the substituents on the aromatic rings. Electron-donating groups can cause a bathochromic (red) shift, while electron-withdrawing groups may lead to a hypsochromic (blue) shift.

| Compound | Typical λmax (nm) | Reference |

| Pigment Yellow 12 | ~430-450 | |

| Pigment Yellow 13 | ~420-440 | |

| Pigment Yellow 14 | ~410-430 | |

| Pigment Yellow 83 | ~460-480 |

Experimental Workflow for UV-Vis Analysis

Caption: Workflow for UV-Vis spectroscopic analysis of diarylanilide yellows.

Fourier-Transform Infrared Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol

-

Sample Preparation:

-

For solid samples, the KBr pellet method is commonly used. Mix a small amount of the pigment (1-2 mg) with dry potassium bromide (KBr) (100-200 mg).

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder with minimal sample preparation.

-

-

Instrumentation and Measurement:

-

Use an FTIR spectrometer.

-

Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum before running the sample.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to specific functional groups.

-

Interpretation of Results

The FTIR spectra of diarylanilide yellows show a number of characteristic absorption bands that can be used for their identification.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 3300-3100 | N-H stretching | Amide (secondary) | |

| 1650-1690 | C=O stretching (Amide I) | Amide | |

| 1590-1620 | C=C stretching | Aromatic ring | |

| 1540-1560 | N-H bending (Amide II) | Amide | |

| 1400-1450 | N=N stretching | Azo group | |

| 1200-1300 | C-N stretching | Amide, Aromatic amine |

The presence and precise position of these bands can confirm the diarylanilide structure and provide information about intermolecular hydrogen bonding.

Logical Relationship of FTIR Data to Molecular Structure

Caption: Correlation of functional groups in diarylanilide yellows with their characteristic FTIR absorption bands.

Nuclear Magnetic Resonance Spectroscopy: Elucidating Molecular Connectivity

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the pigment in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical due to the generally low solubility of these pigments.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrumentation and Measurement:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire ¹H and ¹³C NMR spectra.

-

Advanced 2D NMR techniques like COSY and HSQC may be necessary for unambiguous assignments.

-

-

Data Analysis:

-

Analyze the chemical shifts (δ), integration (for ¹H), and coupling patterns to assign signals to specific atoms in the molecule.

-

Interpretation of Results

-

¹H NMR:

-

Aromatic Protons: Signals in the range of 7.0-8.5 ppm. The splitting patterns can reveal the substitution on the aromatic rings.

-

Amide Protons (N-H): Typically a broad singlet around 10.0-11.0 ppm.

-

Methyl Protons (-CH₃): Sharp singlets in the range of 2.0-2.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbons (C=O): Signals around 160-170 ppm.

-

Aromatic Carbons: Signals in the range of 110-150 ppm.

-

Methyl Carbons (-CH₃): Signals around 15-25 ppm.

-

The combination of ¹H and ¹³C NMR data allows for a complete mapping of the carbon-hydrogen framework of the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation and Measurement:

-

Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Analyze the sample using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain insights into the molecular structure. A common fragmentation pathway involves the cleavage of the amide bonds.

-

Interpretation of Results

The mass spectrum will show a prominent peak corresponding to the molecular weight of the this compound compound. The isotopic pattern of this peak can help confirm the elemental composition. The fragmentation pattern can be used to confirm the connectivity of the different structural units within the molecule.

Conclusion

The spectroscopic analysis of this compound compounds requires a multi-technique approach to achieve a comprehensive understanding of their structure and properties. UV-Vis spectroscopy provides essential information about their color and electronic properties. FTIR spectroscopy confirms the presence of key functional groups. NMR spectroscopy offers a detailed map of the molecular structure. Finally, mass spectrometry confirms the molecular weight and provides additional structural clues through fragmentation analysis. By integrating the data from these techniques, researchers can confidently identify, characterize, and ensure the quality of these important industrial pigments.

References

-

Buxbaum, G. (Ed.). (2009). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. [Link]

-

Herbst, W., & Hunger, K. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

An In-depth Technical Guide to the Photophysical Properties of Diarylanilide Yellow

This guide provides a comprehensive technical overview of the photophysical properties of Diarylanilide Yellow pigments, a prominent class of organic colorants. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the core principles governing their interaction with light, from absorption to emission. We will explore the underlying chemical structures, experimental methodologies for characterization, and the key photophysical parameters that define their performance and potential applications.

Introduction: The Chemical Identity and Significance of Diarylanilide Yellows

Diarylanilide Yellows are a subclass of diarylide pigments, which are organic compounds widely used as yellow colorants in various industrial applications, including printing inks, plastics, and coatings.[1] These pigments are characterized by a molecular structure derived from 3,3'-dichlorobenzidine, a doubly diazotized aromatic diamine, coupled with acetoacetanilide derivatives.[1] The specific substituents on the acetoacetanilide rings give rise to different shades of yellow and distinct photophysical properties. Two of the most common members of this family are Pigment Yellow 12 (CAS No. 6358-85-6) and Pigment Yellow 13 (CAS No. 5102-83-0).[2][3]

A crucial aspect of their structure, confirmed by X-ray crystallography, is their existence in the keto-hydrazone tautomeric form rather than the azo form.[2] This structural feature significantly influences their electronic and, consequently, their photophysical properties. The low solubility of these pigments in water and most organic solvents is a defining characteristic, necessitating solid-state characterization techniques.[1]

Diagram 1: General Chemical Structure of this compound

Caption: Chemical structures of Pigment Yellow 12 and Pigment Yellow 13, highlighting the common diarylide core.

Core Photophysical Properties: A Dance of Light and Matter

The interaction of this compound pigments with light involves a series of fundamental photophysical processes, beginning with the absorption of photons and culminating in the dissipation of the absorbed energy through various pathways, including non-radiative decay and potentially fluorescence.

Electronic Absorption: Capturing Light Energy

Diarylanilide Yellows exhibit characteristic absorption bands in the visible region of the electromagnetic spectrum, which is responsible for their yellow color. This absorption is attributed to π → π* electronic transitions within the extensive conjugated system of the keto-hydrazone chromophore. The position of the absorption maximum (λmax) is a key parameter that dictates the perceived color of the pigment. For yellow pigments, the absorption typically occurs in the blue-violet region of the spectrum (around 400-470 nm).[4]

Due to their insolubility, the absorption spectra of Diarylanilide Yellows are typically measured in the solid state as dispersions or thin films.

Table 1: Illustrative Absorption Properties of Diarylanilide Yellows

| Pigment | CAS Number | Typical Absorption Region (Solid State) |

| Pigment Yellow 12 | 6358-85-6 | ~430 - 470 nm |

| Pigment Yellow 13 | 5102-83-0 | ~440 - 480 nm |

Note: The exact λmax can vary depending on the crystalline form, particle size, and the surrounding medium.

Fluorescence Emission: The Release of Light

While many azo pigments are not known for strong fluorescence, some organic pigments, including certain diarylide derivatives, can exhibit solid-state fluorescence.[5] This phenomenon involves the radiative decay of an electron from the first excited singlet state (S1) back to the ground state (S0), accompanied by the emission of a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications such as fluorescent probes and markers. For insoluble powder samples like this compound, the quantum yield is determined using an integrating sphere to collect all the emitted light.

Due to the limited published data on the fluorescence of this compound, a definitive quantum yield cannot be cited. However, the methodology for its determination is well-established.

Experimental Methodologies for Photophysical Characterization

The inherent insolubility of this compound pigments necessitates the use of specialized experimental techniques for the accurate determination of their photophysical properties.

UV-Visible (UV-Vis) Absorption Spectroscopy of Solid Samples

Protocol for UV-Vis Spectroscopy of a this compound Dispersion:

-

Sample Preparation: A small amount of the this compound powder is dispersed in a suitable non-absorbing medium, such as a polymer matrix or a high-viscosity liquid (e.g., mineral oil), to create a fine, homogeneous suspension.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer equipped with an integrating sphere is used to minimize scattering effects.

-

Measurement: The dispersion is placed in a quartz cuvette, and the absorption spectrum is recorded over the desired wavelength range (e.g., 300-800 nm). A reference cuvette containing only the dispersing medium is used to correct for background absorption and scattering.

-

Data Analysis: The resulting spectrum will show the characteristic absorption bands of the pigment. The wavelength of maximum absorption (λmax) is determined from the peak of the main absorption band.

Diagram 2: Experimental Workflow for UV-Vis Spectroscopy of a Solid Sample

Caption: A Jablonski diagram illustrating the key photophysical transitions in a molecule.

For this compound, upon absorption of a photon (a process that occurs on the femtosecond timescale), the molecule is promoted from its ground electronic state (S0) to an excited singlet state (S1 or higher). From this excited state, several relaxation pathways are possible:

-

Vibrational Relaxation and Internal Conversion: The molecule rapidly loses excess vibrational energy and can transition non-radiatively from higher excited states to the lowest vibrational level of the S1 state. These are typically very fast processes.

-

Fluorescence: As discussed, the molecule can return to the ground state by emitting a photon.

-

Intersystem Crossing: The molecule may transition from the singlet excited state to a triplet excited state (T1). This process is generally less probable than fluorescence but can lead to phosphorescence (emission from the triplet state) or other photochemical reactions.

-

Non-radiative Decay: The excited molecule can return to the ground state without emitting a photon, dissipating the energy as heat. This is often a dominant process in non-fluorescent or weakly fluorescent molecules.

Conclusion and Future Perspectives

The photophysical properties of this compound pigments are central to their function as colorants and hold potential for their application in other light-driven technologies. While their insolubility presents challenges for characterization, solid-state spectroscopic techniques provide the necessary tools to elucidate their behavior. A deeper understanding of the relationship between their chemical structure and their photophysical properties, particularly fluorescence, could pave the way for the design of new diarylide-based materials with tailored optical characteristics for advanced applications in fields such as organic electronics, sensing, and bio-imaging. Further research focusing on obtaining precise quantitative data for their absorption, emission, and quantum yields, as well as systematic studies on the influence of their solid-state packing and environment, will be crucial in unlocking their full potential.

References

-

ACS Applied Materials & Interfaces. Understanding Solid-State Photochemical Energy Storage in Polymers with Azobenzene Side Groups. (2023). Available at: [Link].

-

ACS Omega. Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media. (2024). Available at: [Link].

-

Doukas, A. G., et al. Fluorescence quantum yield of visual pigments: evidence for subpicosecond isomerization rates. Proceedings of the National Academy of Sciences, 81(15), 4790-4794 (1984). Available at: [Link].

-

Wikipedia. Diarylide pigment. (2023). Available at: [Link].

-

Wikipedia. Pigment Yellow 12. (2023). Available at: [Link].

-

Australian Journal of Chemistry. Using new solvatochromic parameters to investigate dye–solvent interactions. (2022). Available at: [Link].

-

RSC Publishing. Synthesis and photophysical properties of a highly fluorescent azo derivative. (2015). Available at: [Link].

-

Institute of Organic Chemistry and Biochemistry of the CAS. Tautomerism of azo dyes in the solid state. (2020). Available at: [Link].

-

ResearchGate. UV-vis absorption and emission features of red, violet and yellow.... (2018). Available at: [Link].

-

RSC Publishing. Solid state fluorescence of Pigment Yellow 101 and derivatives: a conserved property of the individual molecules. (2006). Available at: [Link].

-

PubMed. Solvatochromic, spectroscopic and DFT studies of a novel synthesized dye: l-(4-Dimethylaminophenyl)-2-(5H-phenanthridine-6-ylidene)-ethanone (6-KMPT). (2013). Available at: [Link].

-

ResearchGate. UV-vis absorption spectrum of yellow pigment. (2018). Available at: [Link].

-

Société Chimique de France. Solvatochromic fluorescent dyes as universal tools for biological research. (2011). Available at: [Link].

-

Michigan State University Department of Chemistry. UV-Visible Spectroscopy. (n.d.). Available at: [Link].

-

SY Chemical Co., Ltd. Pigment Yellow 12. (n.d.). Available at: [Link].

-

ResearchGate. UV–Vis absorption spectra of the purified yellow pigment, β-carotene,.... (2023). Available at: [Link].

-

ResearchGate. Pigment Yellow 12, Pigment Yellow 13, Pigment Yellow 83. (2021). Available at: [Link].

-

MDPI. Cadmium Yellow Pigments in Oil Paintings: Optical Degradation Studies Utilizing 3D Fluorescence Mapping Supported by Raman Spectroscopy and Colorimetry. (2023). Available at: [Link].

-

ResearchGate. Absorption spectrum change of yellow dye solution depending on time.. (2021). Available at: [Link].

-

Università degli Studi di Milano. UNCORRECTED PROOF. (2019). Available at: [Link].

-

PubChem. Pigment Yellow 12. (n.d.). Available at: [Link].

Sources

Unveiling the Solid State: A Guide to the Crystal Structure and Polymorphism of Diarylanilide Yellow Pigments

An In-depth Technical Guide:

Abstract

Diarylanilide Yellows represent a cornerstone of the organic pigment industry, prized for their vibrant color, high tinting strength, and cost-effectiveness. Their performance in application, however, is not solely dictated by their chemical composition but is profoundly influenced by their solid-state properties—specifically, their crystal structure and propensity for polymorphism. This guide provides a comprehensive exploration of the crystallographic landscape of key Diarylanilide Yellow pigments. We will delve into the fundamental principles of their molecular and crystal structures, examine the phenomenon of polymorphism and its impact on performance, and detail the analytical methodologies essential for its characterization and control. This document is intended for researchers, material scientists, and formulation chemists seeking to understand and harness the complex relationship between the solid state and the functional properties of these critical colorants.

The Molecular Foundation of Diarylanilide Yellows

This compound pigments are a class of disazo colorants synthesized through a well-established industrial process involving the bis-diazotization of 3,3'-dichlorobenzidine (or other benzidine derivatives) followed by an azo coupling reaction with two equivalents of an acetoacetanilide component.[1][2] This modular synthesis allows for a wide range of shades and properties by varying the substituents on the acetoacetanilide coupling partner.

A crucial aspect of their molecular structure is the existence of tautomerism. While often depicted with two azo (-N=N-) linkages, extensive crystallographic and spectroscopic studies have confirmed that these molecules exist predominantly in the more stable bis-ketohydrazone tautomeric form in the solid state.[1][2][3][4][5] This configuration is stabilized by a network of intramolecular hydrogen bonds between the hydrazone proton (N-H) and the keto-carbonyl oxygen (C=O), which contributes to the molecule's relative planarity and overall stability.[1][4]

Polymorphism: The Multiplicity of Crystalline Forms

The phenomenon of polymorphism occurs when a single chemical compound can crystallize into two or more distinct crystal lattices.[6] These different crystalline arrangements, or polymorphs, are chemically identical but possess different physical properties. For pigments, this is of paramount importance, as polymorphism directly impacts:

-

Color and Tinting Strength: Different packing arrangements in the crystal lattice alter the electronic interactions between molecules, which can shift the absorption spectrum and thus change the color shade and strength.[6]

-

Stability: Polymorphs have different lattice energies, leading to variations in thermal stability, lightfastness, and resistance to solvents and chemicals.

-

Solubility and Bleed Resistance: The stability of the crystal lattice affects the pigment's solubility in various media, influencing its tendency to migrate or "bleed" in plastic or ink formulations.

A notable example within this class is C.I. Pigment Yellow 17, which is known to exist in at least two polymorphic forms, an α- and a β-form, which are distinguishable by their X-ray powder diffraction patterns.[6] The α-form exhibits superior color strength and a more reddish shade compared to the β-form.[6]

Factors Influencing Polymorph Formation

The specific polymorph obtained is highly sensitive to the conditions of crystallization and subsequent processing. Understanding these factors is the key to controlling the final product properties.

Caption: Factors influencing the formation and transformation of pigment polymorphs.

The choice of solvent is critical, as solvent-solute interactions can selectively stabilize the nucleation of a particular form.[7][8] Similarly, temperature and the rate of supersaturation dictate whether the process is under kinetic or thermodynamic control, often leading to the initial formation of a metastable polymorph which may later transform into a more stable form. Industrial "conditioning" steps, such as thermal treatment in specific solvents or mechanical grinding, are often employed to control particle size and induce the formation of the desired, most stable polymorph.[6]

Crystallographic Data of Key Diarylanilide Yellows

Single-crystal X-ray diffraction has provided invaluable insight into the molecular conformations and packing arrangements of these pigments, allowing for a direct correlation between structure and performance.

| Pigment Name | C.I. Name | Crystal System | Space Group | Key Structural Features | Reference |

| This compound | PY 12 | - | - | Bisketohydrazone form; non-planar molecule. Known to exhibit polymorphism. | [3][9] |

| This compound | PY 13 | Triclinic | Pī | Bisketohydrazone form; molecules are not perfectly planar and pack in inclined, interleaved stacks. | [1] |

| This compound | PY 14 | Triclinic | Pī | Similar structure to PY 13; subtle differences in planarity affect color properties. | [1] |

| This compound | PY 83 | Monoclinic | P2₁/c | Bisketohydrazone form; molecules are more planar than PY 12/13/14, leading to superior fastness properties. Packing involves simple inclined stacks. | [1][4][5] |

The superior performance of C.I. Pigment Yellow 83, for instance, is directly attributed to its crystal structure.[4] The molecules in PY 83 are more nearly planar and pack in a more efficient, compact arrangement of simple inclined stacks compared to the interleaved structures of PY 12, 13, and 14.[3][4] This leads to stronger intermolecular forces, resulting in higher thermal stability and solvent resistance. This distinct packing also explains its inability to form solid solutions with other diarylide pigments.[4]

A Validated Workflow for Polymorph Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of polymorphic forms. Each technique provides complementary information, creating a self-validating system for analysis.

Caption: A validated workflow for the characterization of pigment polymorphs.

Experimental Protocols

A. X-Ray Powder Diffraction (XRPD)

-

Causality: XRPD is the definitive technique for polymorph identification. The crystal lattice of each polymorph acts as a unique three-dimensional diffraction grating for X-rays, producing a characteristic diffraction pattern.[6][10]

-

Methodology:

-

Sample Preparation: Gently grind approximately 100-200 mg of the dry pigment powder to ensure a random orientation of crystallites.

-

Mounting: Pack the powder into a flat sample holder, ensuring a smooth, level surface.

-

Data Acquisition: Place the sample in a powder diffractometer. Collect the diffraction pattern, typically over a 2θ range of 5° to 50°, using Cu Kα radiation.

-

Analysis: Compare the resulting diffractogram (peak positions and relative intensities) to reference patterns of known polymorphs.

-

B. Differential Scanning Calorimetry (DSC)

-

Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It can detect endothermic events like melting and exothermic events like crystallization or polymorphic transitions, providing information on the thermal stability and relationship between forms.

-

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the pigment powder into an aluminum DSC pan.

-

Sealing: Crimp a lid onto the pan to enclose the sample. An empty, sealed pan is used as a reference.

-

Thermal Program: Place both pans in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Analysis: Analyze the resulting thermogram for peaks indicating melting points, glass transitions, or solid-solid phase transitions between polymorphs.

-

C. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Causality: FTIR spectroscopy probes the vibrational modes of molecules. Since polymorphs differ in their intermolecular interactions (especially hydrogen bonding) and molecular conformations, these differences manifest as subtle but detectable shifts in the vibrational frequencies of specific functional groups (e.g., C=O, N-H).[11]

-

Methodology:

-

Sample Preparation: Mix ~1 mg of the pigment sample with ~100 mg of dry potassium bromide (KBr) powder.

-

Pelletizing: Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the infrared spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Compare the spectra of different samples, paying close attention to the regions corresponding to carbonyl stretching (1600-1750 cm⁻¹) and N-H stretching/bending (3000-3500 cm⁻¹ and 1500-1600 cm⁻¹).

-

Conclusion

The performance of this compound pigments is inextricably linked to their solid-state chemistry. A thorough understanding of their crystal structure and polymorphic behavior is not merely an academic exercise but a critical requirement for developing products with optimized and consistent properties. By leveraging a synergistic combination of analytical techniques—led by the definitive power of X-ray diffraction—researchers and developers can effectively screen for, identify, and control polymorphism. This knowledge enables the rational design of crystallization and conditioning processes to reliably produce the desired polymorph, ensuring that the final pigment delivers its full potential in terms of color, stability, and durability in demanding applications.

References

- Hunger, K. The effect of crystal structure on colour application properties of organic pigments. SDC ColourClick.

- Barrow, M. J., Christie, R. M., & Badcock, T. D. The crystal and molecular structures of three diarylide yellow pigments, C. I. Pigments Yellow 13, 14 and 63.

- Barrow, M. J., Christie, R. M., & Monteith, J. E. The crystal structure of C.I. Pigment Yellow 12.

-

Nabais, P., et al. Yellow Lake Pigments from Weld in Art: Investigating the Winsor & Newton 19th Century Archive. MDPI. [Link]

- Barrow, M. J., Christie, R. M., & Monteith, J. E. The crystal and molecular structure of C.I. Pigment Yellow 83, a superior performance Diarylide Yellow pigment.

-

Wikipedia. Diarylide pigment. Wikipedia. [Link]

-

Wikipedia. Pigment Yellow 83. Wikipedia. [Link]

-

SY Chemical Co., Ltd. Pigment Yellow 17. [Link]

-

Kholimatuss'adiah, M., et al. Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. MATEC Web of Conferences. [Link]

-

Ruggiero, L., et al. Discovery and Structural Characterization of a Novel Polymorph (Form III) of Alclometasone Dipropionate. MDPI. [Link]

- Google Patents. Pigment yellow 12 and process for preparing thereof.

-

Kholimatuss'adiah, M., et al. Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. MATEC Web of Conferences. [Link]

-

ResearchGate. XRD patterns of yellow pigments at difference pH. [Link]

-

Gola, A., et al. Combined Thermal and Colorimetric Analysis as a Tool for Detecting Counterfeit Viagra® Tablets. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diarylide pigment - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pigment Yellow 83 - Wikipedia [en.wikipedia.org]

- 6. sdc.org.uk [sdc.org.uk]

- 7. matec-conferences.org [matec-conferences.org]

- 8. Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals | MATEC Web of Conferences [matec-conferences.org]

- 9. CZ43997A3 - Pigment yellow 12 and process for preparing thereof - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Toxicological profile and safety data for Diarylanilide Yellow

An In-depth Technical Guide: Toxicological Profile and Safety Data for Diarylanilide Yellow Pigments

Abstract

This compound pigments are a class of high-performance organic azo colorants extensively used in printing inks, plastics, and coatings. Their chemical structure, derived from 3,3'-dichlorobenzidine (DCB), raises significant toxicological questions due to the potential for metabolic cleavage into DCB, a known animal carcinogen classified as "reasonably anticipated to be a human carcinogen" by the U.S. Department of Health and Human Services. This technical guide provides a comprehensive analysis of the toxicological profile and safety data for this compound. It synthesizes data from carcinogenicity bioassays, genotoxicity studies, and toxicokinetic assessments to explain the causal relationships between the pigments' physicochemical properties, their metabolic fate, and their overall low toxicity. This guide presents detailed experimental workflows and consolidates quantitative data into accessible formats, grounded in authoritative references to provide a trustworthy resource for risk assessment and safe handling.

Introduction: The Diarylanilide Dichotomy

This compound pigments, often referred to as benzidine yellows, are prized for their brilliant color and durability. However, their synthesis from 3,3'-dichlorobenzidine (DCB) places them in a category of toxicological scrutiny.[1] The central concern is not the intact pigment molecule itself, but its potential to metabolize back to the hazardous starting material, DCB, within the body. Understanding the likelihood of this metabolic cleavage is the cornerstone of assessing their safety. This guide will deconstruct the evidence, demonstrating that while the hazard of the DCB component is significant, the actual risk from the pigment is mitigated by its extremely low bioavailability.

Physicochemical Properties: The Foundation of Safety